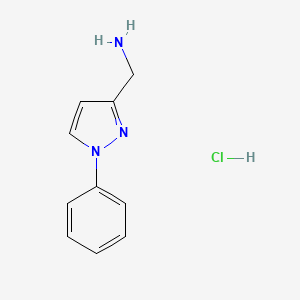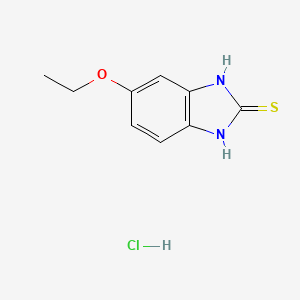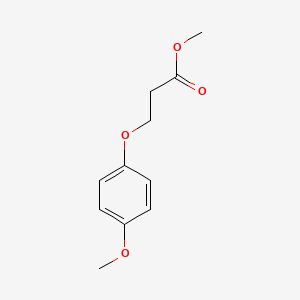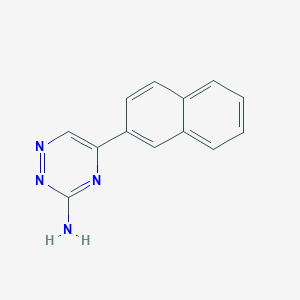![molecular formula C14H24N2 B1417310 N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amine CAS No. 1218642-85-3](/img/structure/B1417310.png)
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amine
Vue d'ensemble
Description
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amine, also known as Bicuculline, is a naturally occurring alkaloid that has been widely used in scientific research. It is a potent antagonist of the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. Bicuculline has been used to study the role of GABA-A receptors in various physiological and pathological conditions, including epilepsy, anxiety, and addiction.
Applications De Recherche Scientifique
Synthesis of Sulfonamide Derivatives
This compound serves as a precursor in the synthesis of various sulfonamide derivatives. These derivatives have been explored for their potential use in medicinal chemistry due to their diverse biological activities . The reaction of this compound with epichlorohydrin leads to a group of framework N-[(oxiran-2-yl)methyl]sulfonamides, which are valuable intermediates in pharmaceutical research .
Creation of Dioxiranes
Dioxiranes are a class of organic compounds known for their oxidizing properties. The compound can be used to generate new dioxiranes, which have applications in organic synthesis as epoxidation agents . These agents can introduce oxygen into organic substrates, a key step in the synthesis of various complex molecules .
Aminolysis Reactions
The compound is involved in aminolysis reactions with benzylamine and benzylpiperazine, leading to the selective opening of the epoxy ring. This process is crucial for the creation of compounds with specific configurations and is widely used in the development of new chemical entities with potential therapeutic effects .
Epoxidation Studies
Epoxidation is a vital reaction in organic chemistry, and the compound is used to study the regioselectivity of these transformations. Understanding the behavior of this compound during epoxidation can lead to the development of more efficient synthetic routes for epoxide-containing compounds .
Chemical Structure Analysis
The compound’s structure has been established using spectral methods and X-ray diffraction analysis. This information is essential for the design of analogs with improved properties and for the prediction of the compound’s behavior in various chemical reactions .
Reactivity Research
Research into the reactivity of this compound provides insights into the synthesis of oxazaheterocycles, which are important in the development of new drugs. The compound’s reactivity with different reagents opens up possibilities for creating a wide range of biologically active molecules .
Propriétés
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-16-6-4-14(5-7-16)15-10-13-9-11-2-3-12(13)8-11/h2-3,11-15H,4-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONYYPVLFNIHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2CC3CC2C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1417230.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417232.png)
![2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1417234.png)
![2-{2-[(Difluoromethyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B1417236.png)

![4-ethyl-N-[1-(4-fluorophenyl)ethyl]cyclohexan-1-amine](/img/structure/B1417238.png)




